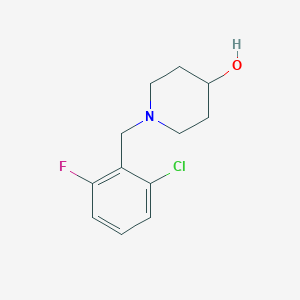

1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol

Description

Historical and Contemporary Significance of Piperidine (B6355638) Scaffolds in Drug Discovery

The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a cornerstone in the architecture of medicinal compounds. nih.govresearchgate.net Historically, its presence in a wide array of natural alkaloids underscored its biological relevance, paving the way for its adoption in synthetic drug design. nih.gov In contemporary drug discovery, the piperidine ring is one of the most prevalent heterocyclic systems found in FDA-approved pharmaceuticals, with over 70 commercialized drugs incorporating this moiety. enamine.netarizona.edu

The widespread use of the piperidine scaffold stems from its favorable properties. Its three-dimensional, sp³-rich structure allows for precise spatial orientation of functional groups, which is critical for effective interaction with biological targets. nih.gov The basic nitrogen atom within the ring can form crucial hydrogen bonds or ionic interactions with enzymes and receptors, and it also serves as a handle for modifying the compound's physicochemical properties, such as solubility and lipophilicity. nih.gov Introducing piperidine-based analogues into molecular scaffolds can advantageously alter key pharmacokinetic properties like metabolic stability. enamine.net

The versatility of the piperidine nucleus has led to its incorporation into drugs across a vast spectrum of therapeutic areas, including but not limited to:

Central Nervous System (CNS) modulators arizona.edu

Anticancer agents researchgate.netnih.gov

Antihistamines arizona.edu

Analgesics arizona.edu

Antiviral agents researchgate.net

Anti-Alzheimer agents researchgate.netajchem-a.com

The continued prevalence of chiral piperidine scaffolds in recently approved drugs, as well as in numerous clinical and preclinical candidates, highlights their enduring significance. nih.govthieme-connect.com This sustained interest ensures that the development of novel synthetic methods for creating substituted piperidines remains a high-priority task in modern organic and medicinal chemistry. nih.gov

Table 1: Examples of FDA-Approved Drugs Containing a Piperidine Scaffold This table is for illustrative purposes and is not exhaustive.

| Drug Name | Therapeutic Class | Brief Description |

| Haloperidol | Antipsychotic | A typical antipsychotic used in the treatment of schizophrenia and other psychoses. |

| Fentanyl | Opioid Analgesic | A potent synthetic opioid used for severe pain management. |

| Donepezil | Acetylcholinesterase Inhibitor | Used for the palliative treatment of Alzheimer's disease. nih.gov |

| Ritalin (Methylphenidate) | CNS Stimulant | A treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy. |

| Claritin (Loratadine) | Antihistamine | A second-generation antihistamine used to treat allergies. |

Rationale for Investigating Halogenated Benzyl-Substituted Piperidin-4-ol Derivatives

The rationale for focusing on derivatives like 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol is multifaceted, stemming from the strategic combination of its constituent parts: the N-benzyl piperidine core and specific halogen substitutions.

The N-benzyl piperidine (N-BP) motif is a frequently employed structural element in drug discovery. nih.gov Medicinal chemists utilize the N-BP motif as a versatile tool to fine-tune both the efficacy and the physicochemical properties of a compound. The benzyl (B1604629) group can engage in crucial cation-π interactions with target proteins, while the flexible linkage to the piperidine nitrogen allows for optimization of the molecule's conformation to fit into a biological binding site. nih.gov

The addition of halogen atoms—in this case, chlorine and fluorine—to the benzyl ring is a deliberate strategy to modulate a molecule's properties. Halogenation can influence:

Metabolic Stability: Halogens can block sites of metabolic oxidation, thereby increasing the half-life of a drug.

Lipophilicity: The introduction of halogens generally increases a compound's lipophilicity, which can affect its absorption, distribution, and ability to cross cellular membranes, including the blood-brain barrier.

Binding Affinity: Halogen atoms can form specific interactions (halogen bonds) with biological targets, potentially enhancing binding affinity and selectivity.

Acidity/Basicity: The electron-withdrawing nature of halogens can alter the pKa of nearby functional groups, influencing ionization state and interaction potential.

The specific ortho- and meta-positioning of chlorine and fluorine in the 2-chloro-6-fluorobenzyl group creates a distinct electronic and steric profile. This substitution pattern is explored for its potential to confer unique biological activities. For instance, research into fluorinated piperidines has been highlighted as a significant advancement in the field, yielding analogues of several commercially available substances. nih.gov The 4-hydroxy group on the piperidine ring adds another layer of functionality, providing a site for hydrogen bonding which can be critical for anchoring the molecule to its biological target.

Scope and Objectives of Academic Research Pertaining to this compound

Direct academic research focusing exclusively on this compound is often centered on its role as a key intermediate or building block for the synthesis of more complex, biologically active molecules. The primary objective of such research is typically to leverage the specific structural features of this compound to create novel chemical entities for targeted therapeutic applications.

The scope of this research includes the design and synthesis of derivatives where the core this compound structure is further functionalized. A significant example of this approach is found in the development of potential inhibitors for the Human Immunodeficiency Virus-1 (HIV-1) reverse transcriptase. evitachem.com Studies have demonstrated that substituted pyrimidin-4(3H)-ones containing 2-chloro-6-fluoro benzyl substituents and piperidine derivatives show potential as inhibitors of this critical viral enzyme. evitachem.com In this context, this compound serves as a precursor, providing the essential halogenated benzyl-piperidine moiety.

Therefore, the objectives of academic investigations involving this compound generally fall into the following categories:

Synthetic Methodology: Developing efficient and stereoselective methods for the synthesis of this compound itself and its subsequent elaboration into more complex target molecules.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues by modifying the piperidin-4-ol portion or using it as a scaffold to attach other pharmacophores. These libraries are then screened to understand how structural modifications impact biological activity against a specific target, such as an enzyme or receptor.

Exploration of New Therapeutic Areas: Using the compound as a starting point to create novel molecules for screening against a variety of biological targets. For instance, related structures containing substituted piperidine and piperazine (B1678402) rings have been investigated as modulators of chemokine receptors. evitachem.com

In essence, the academic interest in this compound is not typically as a final therapeutic agent, but as a valuable and strategically designed component for building new potential drugs.

Table 2: Chemical Compound Information

| Compound Name | Molecular Formula | Role in Research |

| This compound | C₁₂H₁₅ClFNO | A key intermediate and building block in synthetic and medicinal chemistry. |

| 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ylmethanone | C₁₈H₂₅ClFN₃O | Investigated as a potential chemokine receptor modulator and for anti-HIV-1 activity. evitachem.com |

| 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine | C₁₄H₁₆ClN₃O | Developed as a histamine (B1213489) H4 receptor antagonist. evitachem.com |

| 1-(4-fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | C₂₄H₂₈FNO₃ | An analog of Donepezil synthesized for in vivo studies of acetylcholinesterase. nih.gov |

| 2-chloro-6-fluorobenzaldehyde (B137617) | C₇H₄ClFO | A common precursor chemical used in the synthesis of the 2-chloro-6-fluorobenzyl moiety. google.com |

Structure

3D Structure

Properties

IUPAC Name |

1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClFNO/c13-11-2-1-3-12(14)10(11)8-15-6-4-9(16)5-7-15/h1-3,9,16H,4-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAJJGJJKEJIXNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC2=C(C=CC=C2Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 2 Chloro 6 Fluorobenzyl Piperidin 4 Ol

Established Synthetic Routes to 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol

The synthesis of this compound is primarily achieved through two well-established methods: N-alkylation of piperidin-4-ol and reductive amination of 4-piperidone (B1582916).

Precursor Compounds and Reaction Optimization

The selection of precursor compounds is critical for an efficient synthesis. For the N-alkylation route, the key precursors are piperidin-4-ol and a suitable 2-chloro-6-fluorobenzyl halide, such as 2-chloro-6-fluorobenzyl chloride or bromide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), or triethylamine (B128534) (Et₃N). The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like acetonitrile (B52724) (CH₃CN) or dimethylformamide (DMF) being frequently employed.

Alternatively, the reductive amination pathway involves the reaction of 4-piperidone with 2-chloro-6-fluorobenzaldehyde (B137617) to form an intermediate iminium ion, which is then reduced in situ to the desired product. A variety of reducing agents can be used, including sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation.

Reaction optimization for both routes involves a systematic study of parameters such as temperature, reaction time, stoichiometry of reactants, and the choice of base, solvent, and reducing agent. The goal is to maximize the yield and purity of the final product while minimizing side reactions.

Table 1: Comparison of N-Alkylation and Reductive Amination for the Synthesis of this compound

| Feature | N-Alkylation | Reductive Amination |

| Precursors | Piperidin-4-ol, 2-Chloro-6-fluorobenzyl halide | 4-Piperidone, 2-Chloro-6-fluorobenzaldehyde |

| Reagents | Base (e.g., K₂CO₃, Et₃N) | Reducing agent (e.g., NaBH(OAc)₃, H₂/Pd) |

| Solvent | Acetonitrile, DMF | Dichloromethane, Methanol (B129727) |

| Temperature | Room temperature to reflux | 0°C to room temperature |

| Advantages | Readily available starting materials. | Often proceeds with high selectivity. |

| Disadvantages | Potential for over-alkylation. | Requires control of pH and reaction conditions. |

Stereoselective Synthesis Approaches for Chiral Analogs

While this compound itself is achiral, the synthesis of chiral analogs, where the piperidine (B6355638) ring contains additional substituents, often requires stereoselective methods. One common approach is the use of a chiral auxiliary attached to the piperidine nitrogen. This auxiliary can direct the stereochemical outcome of subsequent reactions, after which it is removed to yield the enantiomerically enriched product.

Another strategy involves the enzymatic resolution of a racemic mixture of a chiral piperidine precursor. Lipases are frequently used to selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers. Furthermore, asymmetric hydrogenation of a suitable prochiral enamine or imine precursor using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral ligand, can provide direct access to enantiomerically enriched piperidine derivatives. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.

Novel Synthetic Strategies for Enhanced Yield and Purity of this compound

Recent advancements in synthetic methodology have led to the development of novel strategies aimed at improving the yield and purity of N-substituted piperidines. One such approach is the use of microwave-assisted organic synthesis (MAOS). Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and reduced formation of byproducts in a much shorter time frame compared to conventional heating.

Flow chemistry is another innovative technique that offers precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved reproducibility, scalability, and safety, particularly for exothermic reactions. In the context of synthesizing this compound, a flow reactor could be employed for the continuous N-alkylation or reductive amination process, allowing for efficient production with high purity.

Derivatization and Functionalization of this compound

The chemical structure of this compound offers several sites for further modification, allowing for the synthesis of a diverse range of derivatives.

Chemical Modifications of the Piperidine Ring and Hydroxyl Group

The secondary hydroxyl group at the C-4 position of the piperidine ring is a versatile handle for various chemical transformations. It can undergo esterification with carboxylic acids or acid chlorides to form esters, or etherification with alkyl halides to produce ethers. These modifications can significantly alter the lipophilicity and pharmacological properties of the molecule. Oxidation of the hydroxyl group can yield the corresponding 4-piperidone derivative, which can then be used in a variety of subsequent reactions, such as the introduction of substituents at the C-3 and C-5 positions of the piperidine ring.

The piperidine ring itself can also be functionalized. For instance, the introduction of substituents at the C-2, C-3, C-5, or C-6 positions can be achieved through various synthetic routes, often starting from a suitably substituted piperidine precursor.

Table 2: Examples of Derivatization Reactions of this compound

| Reaction Type | Reagent | Functional Group Modified | Product Type |

| Esterification | Acetic anhydride | Hydroxyl | Acetate ester |

| Etherification | Methyl iodide | Hydroxyl | Methyl ether |

| Oxidation | PCC, DMP | Hydroxyl | 4-Piperidone |

Substituent Effects on the 2-Chloro-6-fluorobenzyl Moiety

The electronic properties of the 2-chloro-6-fluorobenzyl group can influence the reactivity of the piperidine nitrogen and other parts of the molecule. Both chlorine and fluorine are electron-withdrawing groups due to their high electronegativity. This inductive effect (-I) reduces the electron density on the benzyl (B1604629) ring and, to a lesser extent, on the benzylic carbon.

The presence of these ortho-substituents also introduces significant steric hindrance around the benzylic carbon. This steric bulk can influence the rate and feasibility of reactions involving the piperidine nitrogen, as the approach of reagents may be sterically hindered. The interplay of these electronic and steric effects can be complex and may affect the conformational preferences of the molecule, which in turn can impact its biological activity. nih.govnih.govwikipedia.org For instance, the ortho effect can alter the basicity of the piperidine nitrogen compared to unsubstituted or para-substituted N-benzylpiperidines. wikipedia.org

Advanced Spectroscopic and Chromatographic Characterization of 1 2 Chloro 6 Fluorobenzyl Piperidin 4 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. For 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol, a combination of ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques (such as COSY and HSQC) provides a complete assignment of all proton and carbon signals, confirming the connectivity of the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the 2-chloro-6-fluorobenzyl group, the benzylic methylene (B1212753) protons, and the protons of the piperidine (B6355638) ring. The protons on the piperidine ring typically appear as complex multiplets due to spin-spin coupling. The proton at C4, attached to the hydroxyl group, would appear as a multiplet, with its chemical shift influenced by solvent and temperature. The axial and equatorial protons at C2, C3, C5, and C6 will exhibit different chemical shifts and coupling constants, which are informative about the ring's conformation.

The ¹³C NMR spectrum will show characteristic signals for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing effects of the chlorine and fluorine substituents. The benzylic carbon and the carbons of the piperidine ring will also have distinct chemical shifts. The carbon C4, bearing the hydroxyl group, is expected to resonate in the range of 60-70 ppm.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic (C₇H-C₉H) | 7.0 - 7.4 | 115 - 165 |

| Benzylic (CH₂) | ~3.6 | ~58 |

| Piperidine C2/C6 (axial) | ~2.2 | ~52 |

| Piperidine C2/C6 (equatorial) | ~2.8 | |

| Piperidine C3/C5 (axial) | ~1.6 | ~34 |

| Piperidine C3/C5 (equatorial) | ~1.9 | |

| Piperidine C4-H | ~3.7 | ~67 |

| Piperidine C4-OH | Variable |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound by providing a highly accurate mass measurement of the molecular ion. This technique allows for the unambiguous determination of the molecular formula.

In addition to molecular formula confirmation, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for N-benzylpiperidine derivatives involve cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium (B1234903) ion or a substituted benzyl (B1604629) cation. For the target compound, a prominent fragment corresponding to the 2-chloro-6-fluorobenzyl cation (m/z 143/145) would be expected. Fragmentation of the piperidine ring can also occur, leading to characteristic daughter ions.

| Fragment Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 258.1004 | Protonated molecular ion |

| [C₇H₅ClF]⁺ | 143.0064 | 2-Chloro-6-fluorobenzyl cation |

| [C₅H₁₀NO]⁺ | 100.0762 | Piperidin-4-ol fragment |

X-ray Crystallography for Definitive Solid-State Structural Analysis and Conformational Insights

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise bond lengths, bond angles, and conformational details. For this compound, a single-crystal X-ray diffraction study would reveal the solid-state conformation of the molecule. It is well-established that the piperidine ring in such structures adopts a chair conformation to minimize steric strain.

Based on studies of analogous compounds, it is anticipated that the 2-chloro-6-fluorobenzyl group will occupy an equatorial position on the piperidine ring to reduce steric hindrance. The hydroxyl group at the C4 position can be either axial or equatorial, and its orientation will influence the crystal packing through intermolecular hydrogen bonding.

| Parameter | Expected Value/Observation |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Piperidine Ring Conformation | Chair |

| Benzyl Substituent Position | Equatorial |

| Hydroxyl Group Position | Axial or Equatorial |

| Key Intermolecular Interactions | O-H···N or O-H···O Hydrogen Bonding |

Advanced Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for its quantitative analysis in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed methods.

For HPLC analysis, a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an acidic modifier like formic acid or trifluoroacetic acid, would be suitable. Detection can be achieved using a UV detector, with the wavelength of maximum absorbance determined by the chromophore of the 2-chloro-6-fluorobenzyl group.

GC-MS is also a powerful technique for purity assessment, providing both separation and structural information. Due to the presence of the polar hydroxyl group, derivatization (e.g., silylation) may be necessary to improve the volatility and chromatographic peak shape of the analyte. The mass spectrometric detector allows for the identification of any impurities based on their fragmentation patterns.

| Technique | Parameter | Typical Conditions |

|---|---|---|

| HPLC | Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water gradient with 0.1% Formic Acid | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at ~265 nm | |

| GC-MS | Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium | |

| Temperature Program | Initial temp. 100°C, ramp to 280°C | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational properties.

The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule will appear around 2800-3100 cm⁻¹. The C-Cl and C-F stretching vibrations will be observed in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy complements IR spectroscopy and is particularly useful for observing non-polar bonds. The aromatic ring vibrations are typically strong in the Raman spectrum.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | 3200-3600 (broad) | Weak |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 (strong) |

| C-O Stretch | 1050-1150 | Weak |

| C-F Stretch | 1000-1350 | - |

| C-Cl Stretch | 600-800 | 600-800 |

Structure Activity Relationship Sar Studies and Rational Molecular Design for 1 2 Chloro 6 Fluorobenzyl Piperidin 4 Ol Derivatives

Systematic Investigation of Substituent Effects on the Piperidine (B6355638) Ring for Biological Efficacy

The piperidine ring is a prevalent scaffold in medicinal chemistry, and its substitution pattern is a key determinant of a compound's pharmacological profile. nih.govnih.gov For derivatives of 1-(2-chloro-6-fluorobenzyl)piperidin-4-ol, systematic modifications to the piperidine moiety can profoundly impact biological efficacy.

Research into various piperidine-containing compounds has demonstrated that the nature, size, and position of substituents can influence properties such as binding affinity, selectivity, and pharmacokinetic parameters. For instance, the introduction of a hydroxyl group at the 4-position of the piperidine ring, as seen in the parent compound, often provides a crucial hydrogen bonding point with the target protein.

Further SAR studies on related piperidine structures have shown that modifications at other positions can also be significant. For example, the introduction of small alkyl groups at the 3-position can introduce steric hindrance that may enhance selectivity for a particular receptor subtype. The biological activities of a series of (2S,3R,4S,6R)-3-methyl-4-alkyl-2,6-diarylpiperidin-4-ol derivatives were synthesized and their stereochemical effects on antibacterial, antifungal, and anthelmintic activities were studied. nih.gov

The table below illustrates potential modifications to the piperidine ring and their hypothetical impact on biological activity, based on established medicinal chemistry principles.

| Position on Piperidine Ring | Type of Substituent | Potential Impact on Biological Efficacy |

| 1 | N-dealkylation or replacement of the benzyl (B1604629) group | Alteration of binding affinity and selectivity |

| 2 | Alkyl or aryl substitution | Introduction of steric hindrance, potentially improving selectivity |

| 3 | Small alkyl groups | May enhance receptor subtype selectivity |

| 4 | Esterification or etherification of the hydroxyl group | Modification of hydrogen bonding capacity and pharmacokinetic properties |

Stereochemical Influences on Biological Activity Profiles

Stereochemistry is a critical factor that can significantly influence the biological activity of chiral molecules. mdpi.com For derivatives of this compound, the introduction of chiral centers, for instance by substitution on the piperidine ring, would result in stereoisomers that could exhibit markedly different pharmacological profiles.

The differential activity of enantiomers often arises from the three-dimensional arrangement of atoms, which dictates how the molecule interacts with its chiral biological target, such as a receptor or enzyme. One enantiomer may fit perfectly into the binding site, leading to a potent biological response, while the other may have a much weaker interaction or even interact with a different target altogether.

In a study on a new series of piperidin-4-one derivatives, the stereochemical effect on their antibacterial, antifungal, and anthelmintic activities was investigated, highlighting the importance of stereoisomerism in determining biological function. nih.gov Similarly, research on piperidinol analogs with anti-tuberculosis activity revealed that the stereochemistry at a secondary hydroxyl group influenced the minimum inhibitory concentrations (MICs). nih.gov For instance, an analog with R stereochemistry at the central secondary hydroxyl group and a chloro substitution at the para position of an aryl C-ring was among the most active compounds. nih.gov

| Stereochemical Feature | Potential Impact on Biological Activity |

| Chirality at C4 of the piperidine ring | Enantiomers may exhibit different binding affinities and selectivities. |

| Introduction of additional chiral centers | Diastereomers could have distinct pharmacological profiles and metabolic stabilities. |

| Conformational isomers (e.g., chair vs. boat of the piperidine ring) | The preferred conformation will influence the spatial orientation of substituents and their interaction with the target. |

Bioisosteric Replacements and Their Implications for Potency and Selectivity

Bioisosteric replacement is a powerful strategy in drug design used to modify a molecule's physicochemical properties while retaining or improving its biological activity. researchgate.net For the this compound scaffold, various functional groups could be replaced with their bioisosteres to enhance potency, selectivity, or pharmacokinetic properties.

For example, the hydroxyl group on the piperidine ring is a key hydrogen bond donor. It could be replaced with other groups capable of similar interactions, such as an amino group, a thiol, or a small amide. Such modifications can fine-tune the strength and directionality of the hydrogen bond, potentially leading to improved affinity.

The halogen atoms on the benzyl ring also present opportunities for bioisosteric replacement. Replacing chlorine with a bromine atom or a trifluoromethyl group would alter the size, lipophilicity, and electronic properties of the molecule, which could in turn affect its binding characteristics and metabolic stability.

A study on the bioisosteric replacement of a 1,2,4-oxadiazole (B8745197) ring with a 1,3,4-oxadiazole (B1194373) ring in cannabinoid receptor 2 (CB2) ligands demonstrated that while the replacement led to higher polarity and potentially better pharmacokinetic properties, it also resulted in reduced CB2 affinity. nih.gov This underscores the importance of empirical testing to validate the effects of bioisosteric replacements.

The table below provides examples of potential bioisosteric replacements for the this compound scaffold.

| Original Functional Group | Bioisosteric Replacement | Potential Consequences |

| 4-Hydroxyl | Amine, Thiol, Amide | Altered hydrogen bonding capacity, potential for new interactions, changes in pKa. |

| 2-Chloro | Bromo, Trifluoromethyl | Modified lipophilicity, altered electronic properties, potential for improved metabolic stability. |

| 6-Fluoro | Methoxy (B1213986), Cyano | Changes in size, polarity, and hydrogen bonding potential. |

| Piperidine Ring | Pyrrolidine, Azepane | Altered ring pucker and substituent orientation, impacting binding geometry. |

Pharmacophore Modeling and Lead Optimization Strategies Based on this compound Scaffold

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. dovepress.com A pharmacophore model for derivatives of this compound would likely include features such as a hydrogen bond donor (from the 4-hydroxyl group), a hydrogen bond acceptor or basic nitrogen (the piperidine nitrogen), and hydrophobic/aromatic regions (the halogenated benzyl group).

Once a pharmacophore model is established, it can be used for several lead optimization strategies:

Virtual Screening: The pharmacophore model can be used as a 3D query to search large chemical databases for novel compounds that match the key features and may possess similar biological activity. nih.gov

Scaffold Hopping: This involves replacing the central piperidine scaffold with other chemical moieties while maintaining the essential pharmacophoric features. researchgate.net This can lead to the discovery of new chemical series with improved properties.

Structure-Based Design: If the three-dimensional structure of the biological target is known, the pharmacophore model can be used in conjunction with molecular docking studies to design new derivatives with optimized interactions with the binding site. nih.gov

Lead optimization based on the this compound scaffold would involve an iterative process of designing, synthesizing, and testing new analogs to improve potency, selectivity, and drug-like properties. vcat.de This process is guided by the SAR data and the insights gained from pharmacophore modeling.

Computational Chemistry and in Silico Approaches in the Research of 1 2 Chloro 6 Fluorobenzyl Piperidin 4 Ol

Molecular Docking and Scoring for Ligand-Target Interaction Prediction

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein or enzyme. This method estimates the binding affinity and strength of the ligand-target interaction by employing scoring functions, which calculate a binding energy value. For 1-(2-chloro-6-fluorobenzyl)piperidin-4-ol, docking studies are crucial for identifying potential biological targets and elucidating its mechanism of action at a molecular level.

The process involves preparing the 3D structure of the ligand and the target protein, followed by a systematic search of the ligand's conformational space within the protein's binding site. Studies on similar piperidine (B6355638) derivatives have successfully used this approach to predict interactions with targets such as the main protease (Mpro) of SARS-CoV-2 and various enzymes implicated in cancer. nih.govnih.gov The results are typically quantified by a docking score (in kcal/mol) and an estimated inhibition constant (Ki), where a lower value indicates a stronger potential interaction. The analysis also reveals key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Table 1: Illustrative Molecular Docking Results for this compound Against Potential Targets This table presents hypothetical data based on typical outcomes for similar compounds to illustrate the application of the technique.

| Potential Target | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) | Key Interacting Residues |

|---|---|---|---|

| Acetylcholinesterase (AChE) | -8.5 | 1.5 µM | Trp84, Tyr334, Phe330 |

| Dipeptidyl peptidase-4 (DPP-IV) | -9.2 | 0.8 µM | Arg125, Glu205, Tyr662 |

| Mu-opioid receptor | -7.9 | 3.2 µM | Asp147, Tyr148, Trp318 |

Molecular Dynamics (MD) Simulations for Conformational Landscape Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and behavior of the complex over time. By simulating the movements and interactions of atoms and molecules, MD can validate the binding poses predicted by docking and provide deeper insights into the binding dynamics.

For the this compound-protein complex, an MD simulation would typically run for nanoseconds to microseconds. A key metric analyzed is the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD value over the simulation time suggests that the complex is structurally stable. nih.gov MD simulations are instrumental in observing the flexibility of the binding pocket, the role of water molecules in the interaction, and the persistence of hydrogen bonds, thereby refining the understanding of the ligand's binding mode.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. By analyzing a dataset of related piperidin-4-ol analogs with known activities, a QSAR model can be developed to predict the activity of new or untested compounds like this compound.

The process involves calculating a wide range of molecular descriptors for each compound, which quantify various physicochemical properties (e.g., electronic, steric, hydrophobic). researchgate.net Statistical methods, such as multiple linear regression (MLR), are then used to create a predictive model. researchgate.net The robustness of a QSAR model is rigorously evaluated through internal and external validation techniques. researchgate.netnih.gov A validated QSAR model can guide the structural modification of this compound to enhance its desired biological activity and other pharmacokinetic properties.

Prediction of Biological Activity Spectra and Potential Targets (e.g., using PASS and SwissTargetPrediction)

Web-based predictive tools like PASS (Prediction of Activity Spectra for Substances) and SwissTargetPrediction allow for a rapid, broad-spectrum screening of a molecule's likely biological activities and targets. These platforms compare the structure of a query compound against a vast database of known bioactive substances to predict a range of potential pharmacological effects, mechanisms of action, and potential toxicities.

For this compound, a PASS analysis would generate a list of probable activities, each with a corresponding probability score (Pa, probability to be active). Studies on other novel piperidine derivatives using PASS have predicted a high probability of effects on the central nervous system, including the inhibition of neurotransmitter uptake, as well as interactions with various enzymes, receptors, and ion channels. clinmedkaz.org This approach is invaluable for hypothesis generation, identifying potential therapeutic applications, and flagging possible off-target effects early in the research process.

Table 2: Illustrative PASS Predictions for this compound This table contains representative data based on the known activities of the piperidine class to demonstrate the tool's utility.

| Predicted Biological Activity | Probability to be Active (Pa) |

|---|---|

| Membrane permeability inhibitor | 0.785 |

| Antiparkinsonian | 0.710 |

| Voltage-gated sodium channel blocker | 0.655 |

| Kinase Inhibitor | 0.620 |

| Antihypertensive | 0.554 |

Virtual Screening and De Novo Design of Novel Analogs of this compound

Virtual screening (VS) is a computational strategy used to search large libraries of chemical compounds to identify new molecules with a high likelihood of binding to a specific biological target. nih.gov If a target for this compound is identified, structure-based virtual screening can be employed to dock millions of commercially available compounds against the target's binding site, filtering for those with favorable binding scores. researchgate.net This can rapidly identify diverse chemical scaffolds that may possess similar or improved activity.

Alternatively, de novo design methods can be used to create entirely new molecules. These algorithms build novel chemical structures piece by piece within the constraints of the target's binding site or modify the existing this compound scaffold to optimize interactions. nih.gov This approach allows for the exploration of novel chemical space and the rational design of analogs with enhanced potency, selectivity, and drug-like properties. researchgate.net

Future Directions and Emerging Research Opportunities for 1 2 Chloro 6 Fluorobenzyl Piperidin 4 Ol

Advancements in Synthetic Methodologies and Process Chemistry

The piperidine (B6355638) ring is a ubiquitous scaffold in pharmaceuticals, and the development of efficient, scalable, and sustainable synthetic routes is a continuous goal in process chemistry. nih.gov For 1-(2-chloro-6-fluorobenzyl)piperidin-4-ol, future research will likely focus on moving beyond traditional multi-step syntheses to more sophisticated and efficient methodologies.

Modern approaches such as catalytic hydrogenation of substituted pyridines and various intramolecular cyclization reactions offer significant advantages. nih.gov For instance, one-pot sequential reactions, like a Suzuki–Miyaura coupling followed by hydrogenation, could streamline the synthesis process under mild conditions. nih.gov Furthermore, the application of novel catalysts, including heterogeneous cobalt or nickel silicide catalysts, could provide greener and more cost-effective pathways with high diastereoselectivity. nih.gov These advanced methods promise to enhance yield, reduce waste, and allow for more facile production of derivatives for structure-activity relationship (SAR) studies.

Table 1: Comparison of Synthetic Approaches for Piperidine Scaffolds

| Methodology | Description | Potential Advantages for this compound Synthesis | Key Challenges |

|---|---|---|---|

| Traditional Reductive Amination | Multi-step reaction involving the formation of an iminium intermediate followed by reduction. | Well-established and reliable. | Often requires harsh reagents, multiple steps, and can have moderate yields. |

| Catalytic Hydrogenation of Pyridines | Direct reduction of a corresponding pyridine (B92270) precursor using metal catalysts (e.g., Rhodium, Palladium, Cobalt). nih.gov | High atom economy, potential for high stereoselectivity, and can be performed under greener conditions. nih.gov | Substrate sensitivity and catalyst cost/availability. |

| Intramolecular Radical Cyclization | Formation of the piperidine ring via a radical cascade from an acyclic precursor. | Access to complex and polysubstituted piperidines with high stereocontrol. | Requires specific precursors and careful control of radical initiation and termination. |

| One-Pot Cyclization/Reduction Cascade | Activation of an amide substrate followed by reduction and intramolecular cyclization. nih.gov | Reduces the number of unit operations, saving time and resources; high efficiency. nih.gov | Requires careful optimization of reaction conditions for multiple sequential steps. |

Identification and Validation of Novel Therapeutic Targets for this compound

The piperidine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. researchgate.net While the specific targets of this compound are not yet fully elucidated, the structural motifs present in the molecule provide a rational basis for exploring several promising therapeutic avenues. Compounds containing piperidine moieties have demonstrated efficacy as anticancer, antimicrobial, anti-Alzheimer, and antiviral agents. researchgate.netbiointerfaceresearch.com

Future research should involve comprehensive screening campaigns against various target classes. For example, the benzylpiperidine portion is a key feature in potent acetylcholinesterase (AChE) inhibitors like Donepezil, suggesting a potential role in neurodegenerative diseases. nih.gov The anti-tuberculosis activity of other novel piperidinol analogs also warrants investigation into its potential as an anti-infective agent. nih.gov Furthermore, given that piperidine-containing compounds have shown activity against hematological cancers by inducing apoptosis, exploring targets within cancer cell signaling pathways is a high-priority research direction. nih.gov

Table 2: Potential Therapeutic Targets and Rationale

| Potential Therapeutic Target Class | Rationale Based on Structural Analogs | Potential Disease Indication | Suggested Initial Validation Assays |

|---|---|---|---|

| Acetylcholinesterase (AChE) | The N-benzylpiperidine moiety is a core component of the AChE inhibitor Donepezil. nih.gov | Alzheimer's Disease, Cognitive Disorders | In vitro Ellman's assay, enzyme kinetics studies. |

| Cancer-Related Kinases/Pathways | Piperidine derivatives have shown cytotoxic effects against various cancer cell lines, including myeloma and leukemia. nih.gov | Oncology (e.g., Leukemia, Prostate Cancer) | Cell viability assays (MTT, XTT), apoptosis assays (caspase activation), kinase inhibition panels. |

| Bacterial/Fungal Targets | Piperidinol analogs have been identified with anti-tuberculosis activity. nih.gov Other derivatives show broad antimicrobial and antifungal effects. biointerfaceresearch.comresearchgate.net | Infectious Diseases (Bacterial, Fungal) | Minimum Inhibitory Concentration (MIC) assays, anti-biofilm assays. |

| Sigma Receptors (S1R/S2R) | Piperidine and piperazine-based compounds are known to have a high affinity for sigma receptors, which are implicated in neurological disorders and cancer. nih.gov | Neuropsychiatric Disorders, Neuropathic Pain, Oncology | Competitive binding assays, functional assays measuring downstream signaling. |

Application of Artificial Intelligence and Machine Learning in Optimizing Chemical Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, offering the potential to dramatically reduce timelines and costs. dlapiper.comnih.gov For a molecule like this compound, computational approaches can be pivotal in accelerating its development from a hit compound to a lead candidate.

AI/ML algorithms can be trained on large chemical datasets to predict various molecular properties. mdpi.commdpi.com Generative models can design novel analogs of the core scaffold with optimized properties, while predictive models can forecast their biological activity, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles before they are ever synthesized. nih.govmdpi.com This in silico screening allows researchers to prioritize the synthesis of compounds with the highest probability of success, making the lead optimization process more efficient and data-driven. sciencelink.nettaylorandfrancis.com

Table 3: Potential AI/ML Applications in the Development of this compound Analogs

| AI/ML Application | Specific Task | Expected Outcome |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Develop models that correlate structural features of piperidine derivatives with their biological activity. researchgate.net | Prediction of the potency of novel, unsynthesized analogs, guiding synthetic efforts. |

| ADMET Prediction | Predict pharmacokinetic properties (e.g., solubility, permeability, metabolic stability) and toxicity profiles. nih.gov | Early-stage filtering of compounds with poor drug-like properties, reducing late-stage attrition. |

| De Novo Drug Design | Utilize generative adversarial networks (GANs) or variational autoencoders (VAEs) to create novel molecular structures based on the core scaffold. mdpi.com | Identification of novel, synthetically accessible analogs with potentially improved activity and intellectual property novelty. |

| Molecular Docking and Dynamics Simulation | Simulate the binding of the compound and its analogs to the active sites of validated therapeutic targets. researchgate.net | Elucidation of the mechanism of action and identification of key molecular interactions to guide rational drug design. |

Exploration of Synergistic Effects in Combination Therapies (Preclinical Perspective)

Combination therapy is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer and infectious diseases. mdpi.com Exploring the synergistic potential of this compound with existing therapeutic agents represents a significant opportunity. Synergy can lead to enhanced efficacy, reduced dosages of individual drugs (thereby minimizing toxicity), and the potential to overcome drug resistance. nih.govnih.gov

Preclinical studies could investigate combinations based on the compound's validated mechanism of action. For instance, if the compound is found to have anticancer properties, it could be tested alongside standard-of-care chemotherapeutics or targeted agents. nih.govmdpi.com Similarly, if it demonstrates antimicrobial activity, its combination with conventional antibiotics could be evaluated for synergistic effects against resistant bacterial strains. nih.gov The checkerboard method is a standard in vitro technique used to systematically assess such interactions and calculate a fractional inhibitory concentration (FIC) index to quantify synergy. nih.gov

Table 4: Hypothetical Preclinical Combination Strategies

| Therapeutic Area | Potential Combination Agent | Rationale for Synergy | Suggested Preclinical Model |

|---|---|---|---|

| Oncology | Taxol (Paclitaxel) | Targeting different stages of the cell cycle or complementary signaling pathways could lead to enhanced apoptosis and reduced tumor growth. | Co-administration in prostate or breast cancer cell lines (e.g., PC-3, MCF-7) and subsequent xenograft mouse models. |

| Bacterial Infections | Rifampicin or Tetracycline | Piperine, a related alkaloid, shows synergy with these antibiotics. nih.gov The compound could potentially disrupt bacterial membranes or efflux pumps, increasing the intracellular concentration of the antibiotic. nih.gov | In vitro checkerboard assays against Staphylococcus aureus or Pseudomonas aeruginosa; infection models in mice. |

| Neurodegenerative Disease | Memantine (NMDA receptor antagonist) | If the compound acts as an AChE inhibitor, combining it with a drug that targets a different aspect of neurodegeneration (e.g., excitotoxicity) could provide a multi-pronged therapeutic approach. | Cellular models of amyloid-beta toxicity; transgenic mouse models of Alzheimer's disease. |

Q & A

What are the key synthetic challenges and methodological considerations for synthesizing 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol?

Answer:

Synthesis involves multi-step reactions starting from precursors like 2-chloro-6-fluorobenzyl chloride and piperidin-4-ol derivatives. Key challenges include:

- Reaction Optimization : Precise control of temperature (e.g., 0–5°C for halogenation steps) and solvent selection (e.g., anhydrous THF or DCM) to prevent undesired byproducts .

- Purification : Use of column chromatography with silica gel and gradients of ethyl acetate/hexane for isolating intermediates.

- Structural Confirmation : Employ ¹H/¹³C NMR to verify substitution patterns on the piperidine ring and benzyl group, and high-resolution mass spectrometry (HRMS) to confirm molecular weight .

Which advanced spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H NMR (400–600 MHz) resolves signals for the piperidine hydroxyl (-OH, δ ~4.5 ppm) and aromatic protons (δ ~7.0–7.5 ppm for chloro-fluoro substituents) .

- X-Ray Diffraction : Single-crystal X-ray analysis (e.g., using Mo-Kα radiation) determines bond angles and torsional strain in the piperidine-benzyl linkage, critical for understanding conformational flexibility .

- Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak ([M+H]⁺) and fragmentation patterns .

How does this compound act as a selective 5-HT1F antagonist, and what are its implications for cAMP signaling?

Answer:

- Mechanism : The compound binds to 5-HT1F receptors with Ki = 11 nM (radioligand binding assays using ³H-LSD), inhibiting serotonin-induced Gi/o coupling. This antagonism elevates intracellular cAMP in human beta cells (validated via GloSensor assays) .

- Functional Impact : In vitro studies show increased insulin secretion in human islets pretreated with 10 µM compound, but no acute glucose tolerance changes in vivo, suggesting effects are mediated via beta-cell survival rather than insulin secretion .

How can researchers resolve contradictions in biological activity data across different assays?

Answer:

- Specificity Testing : Use shRNA knockdown or receptor-transfected HEK293T cells to isolate 5-HT1F effects from off-target interactions (e.g., 5-HT2B, Ki = 343 nM) .

- Dose-Response Analysis : Conduct luminescence assays at ≤3 µM to avoid nonspecific inhibition observed at higher concentrations .

- Control Experiments : Include untransfected cells to rule out endogenous receptor activity .

What structural modifications enhance selectivity for 5-HT1F over related receptors like 5-HT1A?

Answer:

- Substituent Effects : Introducing electron-withdrawing groups (e.g., -Cl, -F) on the benzyl ring improves receptor affinity. Comparative SAR studies show that 2-chloro-6-fluoro substitution reduces 5-HT1A binding by >10-fold compared to unsubstituted analogs .

- Piperidine Optimization : Replacing the hydroxyl group with methyl or acetyl moieties decreases solubility but increases blood-brain barrier penetration in rodent models .

What in vitro models are suitable for studying the compound’s effects on insulin signaling?

Answer:

How do electronic properties of substituents influence bioactivity?

Answer:

Ab initio calculations (e.g., DFT at B3LYP/6-31G* level) reveal:

- Chloro-Fluoro Synergy : The electron-withdrawing effect of -Cl and -F groups stabilizes the benzyl-piperidine bond (torsional angle ~45°), enhancing receptor binding .

- Hydroxyl Group : The piperidine -OH participates in hydrogen bonding with Asp114 in the 5-HT1F binding pocket, critical for antagonist activity .

What are the best practices for handling and storing this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.